molecular formula C15H30 B3040195 1,5,9-Trimethylcyclododecane CAS No. 170275-00-0

1,5,9-Trimethylcyclododecane

Cat. No.: B3040195
CAS No.: 170275-00-0
M. Wt: 210.4 g/mol
InChI Key: FGQAYKXUIXYFJJ-UHFFFAOYSA-N
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Description

1,5,9-Trimethylcyclododecane is a cyclic hydrocarbon with the molecular formula C15H30 It is a twelve-membered ring compound with three methyl groups attached at the 1st, 5th, and 9th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,9-Trimethylcyclododecane can be synthesized through the trimerization of butadiene. This process involves the oligomerization of butadiene in the presence of a catalyst, typically a combination of titanium and aluminum compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of high-pressure reactors and specialized catalysts to achieve high yields. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The final product is purified through distillation and other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,5,9-Trimethylcyclododecane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

1,5,9-Trimethylcyclododecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,9-trimethylcyclododecane involves its interaction with specific molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. The pathways involved in these reactions depend on the nature of the reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Similar Compounds

    Cyclododecane: A twelve-membered ring hydrocarbon without methyl groups.

    1,5,9-Trimethylcyclododecatriene: A similar compound with three double bonds in the ring structure.

    Cyclododecatriene: A twelve-membered ring with three double bonds but no methyl groups.

Uniqueness

1,5,9-Trimethylcyclododecane is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclic hydrocarbons and makes it a valuable compound for various applications .

Properties

IUPAC Name

1,5,9-trimethylcyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQAYKXUIXYFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCCC(CCC1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5,9-Trimethylcyclododecane
Reactant of Route 2
1,5,9-Trimethylcyclododecane
Reactant of Route 3
1,5,9-Trimethylcyclododecane
Reactant of Route 4
1,5,9-Trimethylcyclododecane
Reactant of Route 5
1,5,9-Trimethylcyclododecane
Reactant of Route 6
1,5,9-Trimethylcyclododecane

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